molecular formula C18H18N4O2S2 B10948805 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

Cat. No.: B10948805
M. Wt: 386.5 g/mol
InChI Key: MFVHEFMBZUHPGJ-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a thienyl group, a benzothieno pyrimidine core, and an acetohydrazide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and benzothieno pyrimidine intermediates, followed by their coupling through a condensation reaction with acetohydrazide under controlled conditions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the reaction and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

“N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The thienyl and benzothieno pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups into the thienyl or benzothieno pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, “N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and their interactions with various reagents.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate its suitability as a drug candidate.

Industry

In the industrial sector, “N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of “N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” include other heterocyclic compounds with thienyl or benzothieno pyrimidine cores. Examples include:

  • Thienyl-substituted pyrimidines
  • Benzothieno pyrimidines with different substituents
  • Acetohydrazide derivatives with various aromatic groups

Uniqueness

The uniqueness of “N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE” lies in its specific combination of functional groups and ring systems

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H18N4O2S2/c1-11-6-7-25-14(11)8-20-21-15(23)9-22-10-19-17-16(18(22)24)12-4-2-3-5-13(12)26-17/h6-8,10H,2-5,9H2,1H3,(H,21,23)/b20-8+

InChI Key

MFVHEFMBZUHPGJ-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.